molecular formula C4H5N3O B2613483 1H-pyrazole-4-carboxamide CAS No. 437701-80-9

1H-pyrazole-4-carboxamide

Cat. No.: B2613483
CAS No.: 437701-80-9
M. Wt: 111.104
InChI Key: ZVXKYWHJBYIYNI-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrazole-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Pyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXKYWHJBYIYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346634
Record name 1H-Pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437701-80-9
Record name 1H-Pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

A: While 1H-pyrazole-4-carboxamide itself is a broad scaffold, many derivatives act as succinate dehydrogenase inhibitors (SDHIs). [, , , , , , ] These inhibitors bind to the succinate dehydrogenase enzyme, a key component of the mitochondrial respiratory chain. [] This binding disrupts electron transport and oxidative phosphorylation, ultimately leading to fungal cell death. [] Studies have shown that some derivatives can impact mitochondrial membrane potential, cell wall and membrane integrity, and induce morphological changes in fungal cells. []

  • Spectroscopic Data: Specific data, including 1H NMR, 13C NMR, and IR spectra, vary depending on the substituents. Refer to individual research papers for detailed characterization of specific derivatives. [, , , , ]

ANone: The provided research focuses primarily on the biological activity of this compound derivatives. Information regarding their catalytic properties and applications is limited.

ANone: Computational methods are crucial for understanding the structure-activity relationships of this compound derivatives. Researchers have employed:

  • Molecular Docking: To predict binding modes and interactions with target enzymes, such as succinate dehydrogenase. [, , , ]
  • 3D-QSAR Studies: To establish correlations between molecular structure and antifungal activity, guiding the design of more potent derivatives. [, ]
  • Pharmacophore Modeling: To identify key pharmacophoric features essential for biological activity. [, ]
  • Virtual Screening: To identify potential lead compounds from large chemical libraries. []

ANone: Structure-activity relationship (SAR) studies have revealed that modifications on the this compound scaffold significantly influence its biological activity:

  • Substitution at the N1-position: Introducing groups like methyl, phenyl, or substituted benzyl groups can impact interactions with the target enzyme and modulate antifungal activity. [, , , , , ]
  • Modifications at the 3-position: Incorporating difluoromethyl or trifluoromethyl groups is common in SDHI fungicides and has been shown to influence potency. [, , , , , , , , ]
  • Variations at the 5-position: Substitutions with halogens (fluorine, chlorine, bromine), cyano groups, or other functional groups can alter the electronic properties and influence activity. [, , , , , ]
  • Aryl or Heteroaryl Substituents: Introducing aryl or heteroaryl groups, especially at the carboxamide nitrogen, significantly impacts binding affinity and selectivity. [, , , , , , , , , ]

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